2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H9Cl2N3O2S and its molecular weight is 318.17. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel 1,3,4-thia(oxa)diazole substituted compounds with significant antioxidant properties. One such compound, identified as highly efficient in radical scavenging, is 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide, demonstrating antioxidant activity comparable to ascorbic acid (Lelyukh et al., 2021).
Biological Activity
Several studies have focused on synthesizing derivatives of 1,3,4-thiadiazol with potential antibacterial and antifungal activities. For instance, derivatives of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide have been synthesized, showing promise in fast and convenient methods, indicating their potential as antibacterial agents (Yu et al., 2014).
Antimicrobial and Antitumor Evaluation
The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been explored for antimicrobial applications. This research contributes to the development of compounds with moderate antimicrobial activity, providing a foundation for further exploration of their therapeutic potential (Sah et al., 2014).
Pharmacological Evaluation
The exploration of 1,3,4-thiadiazoles as anti-inflammatory and analgesic agents is another area of interest. Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have been synthesized, with some compounds showing significant anti-inflammatory activity and being evaluated for their ulcerogenic potential, highlighting the therapeutic potential of these derivatives (Shkair et al., 2016).
Quantum Mechanical Studies and Ligand Interactions
Research on bioactive benzothiazolinone acetamide analogs includes spectroscopic, quantum mechanical studies, and molecular docking to understand ligand interactions with proteins. These studies contribute to the understanding of the compounds' potential as photosensitizers in dye-sensitized solar cells and their biological activity, offering insights into their mechanism of action (Mary et al., 2020).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2S/c1-6-15-16-11(19-6)14-10(17)5-18-9-3-2-7(12)4-8(9)13/h2-4H,5H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVKGCDAMONXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.